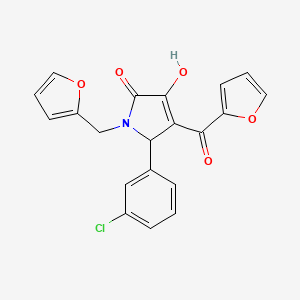
2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one
Overview
Description
2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a dimethylpiperidinyl group, and a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Formation of the Piperidinyl Intermediate: This step involves the reaction of 2,6-dimethylpiperidine with an appropriate alkylating agent to form the piperidinyl intermediate.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the piperidinyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one would depend on its specific application. For example, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed study and characterization.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one: Characterized by the presence of a chlorophenoxy group, a dimethylpiperidinyl group, and a methylpropanone moiety.
2-(4-Bromophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.
2-(4-Fluorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one: Similar structure but with a fluorophenoxy group instead of a chlorophenoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-12-6-5-7-13(2)19(12)16(20)17(3,4)21-15-10-8-14(18)9-11-15/h8-13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWDDHKVUYNTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4039376.png)

![3,5-Dimethyl-1-[4-(2-phenylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4039397.png)
![[4-(2,4-dichloro-6-methylphenoxy)butyl]dimethylamine oxalate](/img/structure/B4039416.png)


![4-[2-({4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl benzoate](/img/structure/B4039435.png)
![1-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039450.png)
![3-(methylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4039455.png)
![[2-chloro-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 3-methylbenzoate](/img/structure/B4039464.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4039472.png)
![1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039480.png)
![N-benzyl-N-methyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4039485.png)
